molecular formula C10H9ClF3N3 B2452699 N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride CAS No. 2310017-50-4

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride

Cat. No.: B2452699
CAS No.: 2310017-50-4
M. Wt: 263.65
InChI Key: PJMLHBVNYAMWNV-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in synthetic organic chemistry, medicinal chemistry, and agrochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride typically involves the reaction of quinoxalin-2-amine with 2,2,2-trifluoroethylamine hydrochloride. This reaction can be catalyzed by iron porphyrin in an aqueous solution, resulting in the N-trifluoroethylation of the quinoxalin-2-amine . The reaction conditions often include the use of primary and secondary anilines as starting materials, with the reaction proceeding via a cascade diazotization/N-trifluoroethylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various nucleophiles. The reaction conditions often involve aqueous solutions and controlled temperatures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include N-trifluoroethylated derivatives of quinoxalin-2-amine, which can be further modified to obtain a wide range of fluorinated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the quinoxalin-2-amine core with a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-15-9-5-14-7-3-1-2-4-8(7)16-9;/h1-5H,6H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMLHBVNYAMWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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